(S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid
Overview
Description
(S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is particularly valuable in the field of organic chemistry due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using the fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Introduction of the methoxy group: The methoxy group is introduced via methylation using reagents like methyl iodide or dimethyl sulfate.
Formation of the acetic acid moiety: The acetic acid moiety is introduced through a series of reactions, including halogenation and subsequent hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves:
Automated synthesis: Utilizing automated peptide synthesizers to carry out the protection, methylation, and acetic acid formation steps.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
(S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid has numerous applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug discovery.
Bioconjugation: Utilized in the conjugation of biomolecules for various biological studies.
Material Science: Applied in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions. The methoxybenzeneacetic acid moiety provides additional stability and reactivity to the compound.
Comparison with Similar Compounds
Similar Compounds
- (S)-a-(Fmoc-amino)-3-hydroxybenzeneacetic acid
- (S)-a-(Fmoc-amino)-3-chlorobenzeneacetic acid
- (S)-a-(Fmoc-amino)-3-nitrobenzeneacetic acid
Uniqueness
(S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in certain peptide synthesis applications where these properties are advantageous. The methoxy group also enhances the solubility and stability of the compound compared to its analogs.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-methoxyphenyl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-16-8-6-7-15(13-16)22(23(26)27)25-24(28)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSIJILABHCANV-QFIPXVFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132643 | |
Record name | Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methoxy-, (αS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260609-39-9 | |
Record name | Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methoxy-, (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260609-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methoxy-, (αS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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